molecular formula C5H6Cl2O2 B2951144 2-(2,2-Dichlorocyclopropyl)acetic acid CAS No. 5365-26-4

2-(2,2-Dichlorocyclopropyl)acetic acid

Cat. No.: B2951144
CAS No.: 5365-26-4
M. Wt: 169
InChI Key: FVVDYMMSTXTQKI-UHFFFAOYSA-N
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Description

2-(2,2-Dichlorocyclopropyl)acetic acid: is a chemical compound with the molecular formula C₅H₆Cl₂O₂ and a molecular weight of 169.01 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an acetic acid moiety. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dichlorocyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by chlorination and subsequent functional group transformations. One common method involves the reaction of cyclopropane derivatives with chlorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The process is designed to maximize yield while minimizing by-products and ensuring safety .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dichlorocyclopropyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups into the cyclopropyl ring .

Mechanism of Action

The mechanism of action of 2-(2,2-Dichlorocyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

  • 2-(2,2-Dichlorocyclopropyl)ethanol
  • 2-(2,2-Dichlorocyclopropyl)amine
  • 2-(2,2-Dichlorocyclopropyl)methanol

Comparison: 2-(2,2-Dichlorocyclopropyl)acetic acid is unique due to its acetic acid moiety, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

2-(2,2-dichlorocyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVDYMMSTXTQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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